molecular formula C11H19BO3 B2478962 2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246914-68-9

2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2478962
CAS No.: 2246914-68-9
M. Wt: 210.08
InChI Key: NEISUWCVGVZLCQ-UHFFFAOYSA-N
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Description

2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of dihydrofuran derivatives with boronic acids or boronate esters under mild conditions. One common method is the Suzuki–Miyaura coupling, which employs palladium catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of robust palladium catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

    Substitution Reactions: Commonly used in cross-coupling reactions.

    Oxidation and Reduction Reactions: Though less common, these reactions can modify the boron center or the dihydrofuran ring.

Common Reagents and Conditions

Major Products

The major products of reactions involving this compound are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the Suzuki–Miyaura coupling mechanism. This involves the transmetalation of the boron reagent with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets are typically aryl halides or vinyl halides, which react with the boron compound to form biaryl or vinyl-aryl products .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4,4,5,5-Tetramethyl-2-(phenylmethylene)-1,3,2-dioxaborolane
  • 2-(Dihydrofuran-3(2H)-ylidene)methyl-1,3,2-dioxaborolane

Uniqueness

2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dihydrofuran ring, which imparts additional reactivity and stability compared to other boron-containing compounds. This makes it particularly useful in complex organic syntheses .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(Z)-oxolan-3-ylidenemethyl]-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9/h7H,5-6,8H2,1-4H3/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEISUWCVGVZLCQ-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246914-68-9
Record name 4,4,5,5-tetramethyl-2-[(oxolan-3-ylidene)methyl]-1,3,2-dioxaborolane
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